molecular formula C7H8ClN5O B116787 7-(2-Chloroethyl)guanine CAS No. 22247-87-6

7-(2-Chloroethyl)guanine

Cat. No.: B116787
CAS No.: 22247-87-6
M. Wt: 213.62 g/mol
InChI Key: SULBUWBTSDCEDY-UHFFFAOYSA-N
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Description

7-(2-Chloroethyl)guanine, also known as 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one, is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN5O and a molecular weight of 213.62 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a guanine base attached to a 2-chloroethyl group. The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, a study shows that bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea-modified DNA, including this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.62 g/mol and a molecular formula of C7H8ClN5O . More detailed physical and chemical properties can be found in various chemical databases .

Scientific Research Applications

DNA Sequence Selectivity and Alkylation

  • Guanine-N7 alkylation patterns vary among different chloroethylating agents. For instance, cis-2-OH CCNU preferentially alkylates middle guanines in runs of guanines, and this pattern is observed in various nitrosoureas. This selectivity is influenced by adjacent guanines and is consistent with cationic character in alkylating intermediates like 2-chloroethyldiazohydroxide (Hartley et al., 1986).

Synthesis and Applications in DNA Adducts

  • 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines, derived from styrene, are synthesized as markers of exposure to styrene. This synthesis involves allyl-protected bromohydrins, demonstrating the application of 7-substituted guanines in understanding DNA adducts formation (Novák, Linhart, & Dvorˇáková, 2004).

Reaction with Chloroethylene Oxide

  • Deoxyguanosine reacts with chloroethylene oxide, a metabolite of vinyl chloride, to produce 7-(2-hydroxyethyl)guanine. This process is important for understanding vinyl chloride's carcinogenicity and the modification of guanine in DNA (Scherer et al., 1981).

Base Sequence Specificity in Alkylation

  • Guanines within a run of guanines are more susceptible to alkylation by 2-chloroethylnitrosoureas. This specificity is crucial for understanding how these compounds interact with DNA, especially in regions rich in guanines, which are often found in regulatory regions of the genome (Briscoe, Anderson, & May, 1990).

DNA Lesions Comparison

  • Comparison of DNA lesions produced by 1,2-bis(sulfonyl)hydrazines and chloroethylnitrosoureas reveals differences in cross-linking and nicking of DNA. This insight aids in understanding the specific interactions and modifications of DNA by different chemical agents (Penketh, Shyam, & Sartorelli, 2000).

Synthesis of O6-(2-Chloroethyl)guanine

  • The synthesis of O6-(2-chloroethyl)guanine provides insights into its role as a potential intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA, helping to understand the mechanisms of antitumor agents (Parker, Kirk, & Ludlum, 1987).

Safety and Hazards

The safety and hazards associated with 7-(2-Chloroethyl)guanine are not explicitly mentioned in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(2-Chloroethyl)guanine is involved in several biochemical reactions. It has been reported to form DNA-protein cross-links (DPCs) in bacterial and mammalian cells exposed to ultraviolet light . The formation of DPCs can be produced by various chemical and physical agents . The characteristics of DPCs vary considerably with respect to the size, physicochemical properties, biological function, and cross-linking bonds of the trapped proteins .

Cellular Effects

The cellular effects of this compound are significant. It has been reported that exposure of cells to DNA-damaging agents can cause proteins to become covalently trapped on DNA, generating DPCs . This process ensures the faithful expression and propagation of genetic information . If left unrepaired, DPCs can lead to genomic damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to alkylate DNA. Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that certain alkylating agents have been designed to be more lipophilic, enabling the compound to penetrate the cell and enhance its alkylating activity against tumors .

Metabolic Pathways

It is known that alkylating agents can induce cancer, but they are also used to treat cancer . The involvement of O6-alkylguanine-DNA alkyltransferase (AGT) in repairing chloroethylated guanine has been reported .

Transport and Distribution

It is known that nucleoside transport across the plasma membrane serves in distributing nucleosides between cells and tissues .

Subcellular Localization

It is known that the subcellular localization of biochemical compounds can have significant effects on their activity or function .

Properties

IUPAC Name

2-amino-7-(2-chloroethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULBUWBTSDCEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176788
Record name 7-(beta-Chloroethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22247-87-6
Record name 7-(beta-Chloroethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(beta-Chloroethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7-(2-chloroethyl)guanine form in DNA?

A: this compound is primarily formed as a result of DNA interaction with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] These agents generate reactive intermediates, primarily the 2-chloroethyl diazonium ion, which can attack the N7 position of guanine bases in DNA, leading to the formation of this compound. [, ] This adduct is considered a major alkylation product of BCNU. []

Q2: What is the significance of this compound formation in cells?

A: this compound is considered a cytotoxic DNA lesion. [] Its presence can interfere with essential cellular processes like DNA replication and transcription. This DNA adduct can be further processed in the cell, potentially leading to the formation of interstrand crosslinks, which are highly detrimental to DNA integrity and cell survival. []

Q3: Can this compound be repaired within the cell?

A: Research suggests that certain DNA repair enzymes, such as 3-methyladenine DNA glycosylase II, possess the capability to remove this compound from DNA. [] This enzyme exhibits a broad substrate specificity and can excise various 7-alkylguanines, including this compound, from BCNU-modified DNA. [] This repair process is crucial for counteracting the cytotoxic effects of this DNA adduct.

Q4: Can the formation of this compound be used to study the distribution of alkylating agents?

A: Yes, this compound can serve as a valuable biomarker for assessing the distribution and efficacy of alkylating agents like BCNU. [] Studies have demonstrated a direct correlation between the levels of this compound formed in tumor DNA and the concentration of BCNU administered. [] Analyzing this compound levels in tumor samples can provide insights into drug penetration and distribution within the tumor mass, helping to optimize treatment strategies.

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